molecular formula C25H34FN3O6S B12112544 propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B12112544
M. Wt: 523.6 g/mol
InChI Key: XQQGYTSGPBPAQW-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate (hereafter referred to as the isopropyl ester of rosuvastatin) is a synthetic intermediate in the production of rosuvastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. Its chemical structure (Fig. 1) features:

  • A pyrimidine core substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino moiety, and a propan-2-yl group.
  • A hept-6-enoate side chain with stereospecific 3R,5S-dihydroxy groups critical for biological activity .
  • An isopropyl ester group replacing the carboxylic acid in the active pharmaceutical ingredient (rosuvastatin calcium).

The compound has a molecular formula of C26H36FN3O6S and a molecular weight of 537.66 g/mol . Its esterification enhances lipophilicity, facilitating synthesis and purification, while hydrolysis in vivo yields the active acid form, which is subsequently formulated as a calcium salt for therapeutic use .

Properties

Molecular Formula

C25H34FN3O6S

Molecular Weight

523.6 g/mol

IUPAC Name

propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3/b12-11+

InChI Key

XQQGYTSGPBPAQW-VAWYXSNFSA-N

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrimidine Core Structure

The pyrimidine core is constructed through a condensation reaction between 4-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives and β-keto esters. For example, 4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl-methanol intermediates are synthesized via cyclization of substituted pyrazolamines with ethyl 3-oxo-3-phenylpropanoate under reflux conditions in acetic acid . Chlorination of the resulting pyrimidinone using phosphorus oxychloride (POCl3) and tetramethylammonium chloride yields the 7-chloropyrimidine derivative, a critical intermediate for subsequent nucleophilic substitutions .

Table 1: Key Intermediates in Pyrimidine Core Synthesis

IntermediateReagents/ConditionsYield (%)Reference
4-(4-Fluorophenyl)pyrimidinoneAcetic acid, reflux, 12 h78
7-Chloropyrimidine derivativePOCl3, TMAC, 80°C, 6 h85

Introduction of the Methyl(Methylsulfonyl)Amino Group

The methyl(methylsulfonyl)amino substituent at position 2 of the pyrimidine ring is installed via nucleophilic substitution. Treatment of 7-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine with methyl(methylsulfonyl)amine in dimethylformamide (DMF) at 100°C for 24 hours achieves this transformation. The reaction is catalyzed by potassium carbonate, with a yield of 72% . Alternative methods using copper(I) iodide as a catalyst reduce reaction times to 8 hours but require stringent anhydrous conditions .

Formation of the Hept-6-enoate Backbone

The hept-6-enoate moiety is introduced through a Horner-Wadsworth-Emmons reaction. A phosphonate ester derived from diethyl (3-oxopropane-1,3-diyl)bis(phosphonate) reacts with a pyrimidine aldehyde intermediate in tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) serves as the base, facilitating the formation of the α,β-unsaturated ester with >90% E-selectivity .

Critical Parameters for Stereochemical Control

  • Temperature : Maintaining the reaction at −78°C prevents isomerization of the double bond.

  • Solvent : Anhydrous THF ensures optimal reactivity of LiHMDS .

Reduction to 3,5-Dihydroxyhept-6-enoate

The α,β-unsaturated ester undergoes dihydroxylation via sodium borohydride reduction in the presence of a boron reagent. A patented method employs sodium borohydride and trimethyl borate in methanol-THF (1:3 v/v) at 5–25°C, achieving >95% conversion to the diol . The boron reagent chelates the α-keto ester intermediate, directing syn-addition of hydride and ensuring high diastereomeric excess (de >98%) .

Table 2: Optimization of Dihydroxylation Conditions

ParameterCondition ACondition BOptimal Condition
SolventTHFMeOH/THFMeOH/THF (1:3)
Temperature (°C)0–55–255–25
Boron ReagentTrimethyl borateNoneTrimethyl borate
Yield (%)829898

Esterification to Propan-2-yl Ester

The final step involves transesterification of the methyl ester intermediate with propan-2-ol. Using titanium(IV) isopropoxide as a catalyst, the reaction proceeds in toluene at 110°C for 48 hours, yielding the target compound with 89% purity . Alternative approaches employ enzymatic catalysis with Candida antarctica lipase B, though yields remain lower (65%) due to steric hindrance from the pyrimidine substituents .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol-water. Structural confirmation relies on:

  • NMR : δ 1.25 (d, J = 6.8 Hz, 12H, isopropyl), δ 5.45 (s, 1H, enoate proton) .

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to manage exothermic reductions and ensure consistent stereochemical outcomes. A patent-pending method utilizes microreactors for the dihydroxylation step, reducing batch times from 24 hours to 2 hours and improving yield reproducibility (±2%) .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield rosuvastatin and isopropyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl moiety with other alkyl groups.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Hydrolysis: Rosuvastatin and isopropyl alcohol.

    Oxidation: Oxidized derivatives of rosuvastatin isopropyl ester.

    Substitution: Alkyl-substituted rosuvastatin esters.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate exhibit anti-inflammatory effects. These compounds can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. For instance, the inhibition of pro-inflammatory cytokines through Janus kinase (JAK) pathways has been documented, suggesting a mechanism through which this compound could exert its effects .

Antifibrotic Activity

Studies have shown that related pyrimidine derivatives possess antifibrotic properties, which could be beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. The ability of these compounds to inhibit collagen synthesis and deposition is critical in mitigating fibrotic progression . The specific compound may share similar mechanisms of action due to its structural characteristics.

Anticancer Potential

Emerging research highlights the potential of pyrimidine-based compounds as anticancer agents. The ability of these compounds to induce apoptosis and arrest the cell cycle has been observed in various cancer cell lines. For example, studies have demonstrated that certain derivatives can activate apoptotic pathways involving caspases . The unique structure of this compound may enhance its efficacy against specific cancer types.

Molecular Interactions

The structural features of this compound suggest potential interactions with various biological targets. Molecular docking studies indicate a strong affinity for enzymes involved in inflammatory processes, positioning this compound as a promising lead for further development .

Mechanism of Action

Rosuvastatin isopropyl ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The ester form enhances the solubility and absorption of rosuvastatin, making it more effective in reaching its target sites.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The isopropyl ester’s balance of lipophilicity and steric hindrance makes it a viable intermediate, though tert-butyl derivatives may offer superior crystallinity for industrial-scale production .
  • Therapeutic Specificity : Hydrolysis of the ester to rosuvastatin acid ensures liver-targeted action, minimizing systemic side effects .
  • Regulatory Considerations : Impurities like the lactone form must be controlled to <0.15% in final formulations, as per ICH guidelines .

Biological Activity

Propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, commonly referred to as a derivative of rosuvastatin, is a compound with significant biological activity, particularly in the context of lipid regulation and potential anticancer properties. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • A pyrimidine ring.
  • Hydroxy groups at positions 3 and 5.
  • A fluorophenyl group, which may enhance its biological activity.

Molecular Formula: C₁₈H₂₄F N₃O₅S
Molecular Weight: 393.46 g/mol
CAS Number: 917805-74-4

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Key Mechanisms:

  • Cholesterol Reduction: The inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis in the liver, promoting the uptake of LDL from circulation.
  • Antiproliferative Effects: Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms independent of traditional statin pathways.

Lipid-Lowering Effects

Clinical data indicate that compounds similar to this compound significantly reduce LDL cholesterol levels by approximately 45% to 55% when administered at therapeutic doses (10–40 mg daily) .

Anticancer Activity

Research has demonstrated that related compounds exhibit antiproliferative effects against various cancer types:

  • Breast Cancer: In vitro studies show a reduction in cell viability in breast cancer cell lines.
  • Colon Cancer: Similar reductions were observed in colon cancer models.

The specific mechanisms underlying these effects are still under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Clinical Trial on Lipid Regulation:
    • Objective: To evaluate the efficacy of the compound in lowering LDL cholesterol.
    • Results: Participants receiving the treatment showed significant reductions in LDL levels compared to placebo groups.
  • Anticancer Study:
    • Objective: To assess the antiproliferative effects on lung cancer cell lines.
    • Results: The compound demonstrated IC50 values indicating strong inhibitory effects on cell growth, suggesting potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cholesterol Reduction45% - 55% decrease in LDL levels
AntiproliferativeSignificant reduction in cancer cell viability

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended to optimize the synthesis of this compound to enhance yield and purity? A: Key strategies include precise control of reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent selection (polar aprotic solvents like DMF for sulfonamide formation), and stepwise purification using column chromatography. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should monitor intermediate purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation .

Stereochemical Confirmation Q: How can researchers confirm the stereochemical configuration of the (E)-isomer and the 3R,5S dihydroxy groups? A: Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) can resolve enantiomers. X-ray crystallography provides definitive proof of stereochemistry, while NOESY NMR experiments analyze spatial proximity of protons to validate the (E)-configuration of the hept-6-enoate moiety .

Stability Under Physiological Conditions Q: What experimental approaches assess the compound’s stability in physiological pH and temperature? A: Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate-buffered saline (pH 7.4) at 37°C, analyzed via HPLC-MS at timed intervals, identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under varying conditions .

Advanced Research Questions

Enzyme Interaction Studies Q: What methodologies elucidate the compound’s interaction with HMG-CoA reductase, given its structural similarity to statins? A: Recombinant enzyme assays using fluorescence-based (e.g., NADPH depletion) or radiometric methods quantify inhibition kinetics (Km/Vmax). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to the enzyme’s active site, validated by mutagenesis studies of key residues (e.g., Lys735 in HMG-CoA reductase) .

Data Contradiction Resolution Q: How should researchers address discrepancies in reported IC50 values across studies? A: Standardize assay conditions (e.g., substrate concentration, pH, temperature) and validate using reference inhibitors (e.g., Rosuvastatin). Perform meta-analyses with multivariate regression to identify confounding variables (e.g., cell line variability, assay sensitivity) .

Computational ADME Prediction Q: Which in silico tools predict the compound’s absorption, distribution, metabolism, and excretion (ADME) properties? A: Quantitative structure-activity relationship (QSAR) models (e.g., SwissADME, pkCSM) estimate logP, bioavailability, and CYP450 metabolism. Molecular dynamics simulations (COMSOL Multiphysics) model membrane permeability, while machine learning (AlphaFold2) predicts metabolite formation .

Polymorphism and Bioavailability Q: How does crystalline polymorphism affect bioavailability, and what techniques characterize polymorphic forms? A: Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorph solubility with in vivo absorption .

Synergistic Effects with Lipid-Lowering Agents Q: How can combinatorial studies with fibrates or PCSK9 inhibitors be designed to evaluate synergy? A: Isobolographic analysis or Chou-Talalay combination index (CI) methods quantify synergy in HepG2 cells. Transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination .

Metabolite Identification Q: What in vitro models are optimal for Phase I/II metabolite profiling? A: Human liver microsomes (HLMs) or primary hepatocytes incubated with the compound, followed by LC-HRMS/MS analysis. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic pathways .

Process Scale-Up Challenges Q: What engineering strategies mitigate challenges in scaling up synthesis from lab to pilot plant? A: Membrane separation technologies (nanofiltration) purify intermediates, while process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Computational fluid dynamics (CFD) optimizes mixing efficiency in large reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.